molecular formula C7F14O4S B105886 Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride CAS No. 16090-14-5

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride

Cat. No.: B105886
CAS No.: 16090-14-5
M. Wt: 446.12 g/mol
InChI Key: KTCQQCLZUOZFEI-UHFFFAOYSA-N
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Description

Chemical Identity and Structure Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (CAS: 16090-14-5) is a fluorinated sulfonyl fluoride monomer with the molecular formula C₇F₁₄O₄S and a molecular weight of 446.12 g/mol . Its IUPAC name is 1,1,2,2-tetrafluoro-2-({1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]-2-propyl}oxy)ethanesulfonyl fluoride, reflecting its complex perfluorinated ether backbone and sulfonyl fluoride (-SO₂F) functional group .

Synthesis and Applications This compound is synthesized via free-radical copolymerization processes, often with monomers like vinylidene fluoride (VDF) or tetrafluoroethylene (TFE), to produce ionomers for proton-exchange membranes (PEMs) in fuel cells . The sulfonyl fluoride group can be hydrolyzed to sulfonic acid (-SO₃H), enabling proton conductivity . It is also used as a precursor for surfactants and ion-exchange resins .

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F14O4S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCQQCLZUOZFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31176-89-3
Record name Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31176-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3044596
Record name Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-
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CAS No.

16090-14-5
Record name 2-[1-[Difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16090-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name FS 141
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Record name Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-
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Record name Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
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Record name 1,1,2,2-tetrafluoro-2-[1,2,2-trifluoro-1-(trifluoromethyl)-2-[(trifluorovinyl)oxy]ethoxy]ethanesulphonyl fluoride
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Record name PERFLUORO(4-METHYL-3,6-DIOXAOCT-7-ENE)SULFONYL FLUORIDE
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Preparation Methods

Step 1: Intermediate Synthesis via Catalytic Addition

The first step involves the reaction of tetrafluoroethane-β-sultone with HFPO in the presence of a catalyst. Key parameters include:

  • Molar ratio : HFPO to tetrafluoroethane-β-sultone is maintained between 1:1 and 5:1, with optimal ratios reported as 1.25–3:1 to maximize intermediate yield.

  • Catalysts : Potassium fluoride (KF) or cesium fluoride (CsF) are commonly employed at 1–10% mass relative to the sultone.

  • Conditions : Reactions proceed at 0–30°C under 0.05–0.5 MPa pressure for 1–8 hours, with shorter durations (1.5–5 hours) preferred at higher temperatures (5–20°C).

  • Solvents : Polar aprotic solvents like dimethylacetamide (DMAc) enhance reaction efficiency, with sultone concentrations of 0.05–5 g/mL.

This step yields a perfluorinated intermediate, which is purified via rectification to >99% purity.

Step 2: Salt Formation and Decarboxylation

The intermediate undergoes sequential salt formation and decarboxylation using alkali metal carbonates:

  • Reagents : Potassium carbonate (K₂CO₃) is favored, with a molar ratio of 3.5–5:1 relative to the intermediate.

  • Reactor Design : Moving bed reactors (e.g., 316L stainless steel) enable precise temperature control during salt formation (150–200°C, 5–10 min) and decarboxylation (300–400°C, 10–25 min).

  • Product Isolation : Condensation and rectification of the crude product yield PSVE with ≥98.5% purity and 80–85% yield.

Optimization of Reaction Parameters

Catalytic Efficiency and Solvent Effects

KF outperforms other catalysts in the addition step, achieving 92% intermediate yield at 20°C with DMAc as the solvent. Elevated pressures (0.4 MPa) reduce side reactions by minimizing HFPO volatilization.

Temperature and Residence Time in Decarboxylation

Decarboxylation at 360°C for 25 minutes maximizes PSVE yield while minimizing decomposition. Shorter contact times (<10 minutes) in salt formation prevent premature degradation.

Industrial-Scale Considerations

Moving bed reactors (2L volume) facilitate continuous processing, with throughput rates of 0.05–2 kg/h for HFPO addition. Material compatibility (316L stainless steel) ensures resistance to corrosive fluorinated intermediates.

Comparative Analysis of Reported Syntheses

ParameterExample 1Example 2
Step 1 Conditions
Molar Ratio (HFPO:Sultone)1.25:13:1
CatalystCsF (5% mass)KF (8g)
Temperature5–20°C20°C
Pressure0.4 MPa0.4 MPa
Step 2 Conditions
Alkali CarbonateK₂CO₃ (4.34 mol)K₂CO₃ (4.34 mol)
Salt Formation Temp150°C150°C
Decarboxylation Temp360°C360°C
Yield 85%85%

Both examples highlight the reproducibility of the method across scales, with minor adjustments in catalyst loading and HFPO feed rates.

Challenges and Mitigation Strategies

Byproduct Formation

Trace impurities (<1.5%) arise from incomplete decarboxylation or HFPO oligomerization. Rectification under reduced pressure (10–20 mmHg) effectively isolates PSVE.

Catalyst Recovery

KF and CsF are non-recoverable in current protocols, contributing to process costs. Research into immobilized catalysts could improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride undergoes various reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymer Electrolyte Membrane Fuel Cells (PEMFCs)

One of the primary applications of PSVE is in the enhancement of polymer electrolyte membranes used in PEMFCs. These fuel cells are critical for clean energy applications, including automotive and portable power sources. The following table summarizes the key properties and benefits of PSVE in this context:

PropertyDescription
Chemical Structure Contains sulfonyl fluoride groups that enhance ionic conductivity
Thermal Stability High thermal stability, essential for operating conditions in fuel cells
Mechanical Strength Improves mechanical robustness through crosslinking strategies
Chemical Resistance Excellent resistance to oxidative environments, prolonging membrane lifespan

PSVE acts as a comonomer that can be copolymerized with tetrafluoroethylene (TFE) to create polymers with sulfonic acid side chains, which are crucial for ion exchange processes in PEMFCs. The incorporation of PSVE into these membranes not only enhances their conductivity but also increases their durability under operational stresses .

Crosslinked Terpolymers

Research has demonstrated that PSVE can be utilized to form crosslinked terpolymers with vinylidene fluoride and other cure site monomers. This application is particularly relevant for creating membranes that exhibit superior proton conductivity and mechanical properties. The following aspects highlight its significance:

  • Crosslinking Mechanism : The process involves forming stable networks that improve the structural integrity of the membranes.
  • Performance Enhancement : Crosslinked membranes show reduced swelling and enhanced dimensional stability compared to non-crosslinked counterparts .

Development of Ion Exchange Resins

PSVE serves as a vital monomer for synthesizing perfluorosulfonic acid ion exchange resins. These resins are pivotal in various electrochemical applications, including:

  • Water Purification : Used in ion exchange processes to remove contaminants from water.
  • Electrochemical Sensors : Enhances sensor performance by providing stable ionic environments.

The ability of PSVE to introduce functional sulfonic acid groups into polymers facilitates improved ion transport properties, making it essential for high-performance ion exchange materials .

Advanced Material Applications

Beyond fuel cells and ion exchange resins, PSVE is being explored for its potential in creating advanced materials with unique properties:

  • Fluorinated Elastomers : Research indicates that incorporating PSVE into elastomer matrices can yield materials with enhanced oxidative and thermal stability.
  • Composite Materials : The combination of PSVE with other polymer systems can lead to composites that exhibit improved mechanical and chemical resistance .

Case Studies and Research Findings

Several studies have documented the effectiveness of PSVE in enhancing material properties:

  • Study on PEMFC Membranes : A study highlighted the use of PSVE in developing membranes that achieved a significant increase in proton conductivity while maintaining low swelling ratios under hydration conditions .
  • Crosslinked Polymer Networks : Research demonstrated that terpolymers containing PSVE exhibited mechanical properties superior to traditional fluorinated polymers, making them suitable for demanding applications such as aerospace and automotive components .
  • Ion Exchange Applications : Investigations into the use of PSVE-based resins showed improved performance metrics in water treatment processes, showcasing its versatility across diverse applications .

Comparison with Similar Compounds

Comparison with Similar Perfluorinated Sulfonyl Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Key Perfluorinated Sulfonyl Compounds
Compound Name Molecular Formula CAS Number Functional Group Key Structural Features
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride C₇F₁₄O₄S 16090-14-5 -SO₂F Perfluorinated ether backbone with methyl branching
Nafion® (PFSA) (C₇F₁₃O₅S·C₂F₄)ₙ 66796-30-3 -SO₃H TFE backbone with perfluoroether sulfonic acid side chains
Perfluoro(2-ethoxyethane)sulfonyl fluoride C₄F₈O₃S 67990-78-7 -SO₂F Simpler perfluoroether chain without methyl branching
Poly(TFE-co-PFSVE) (C₂F₄·C₇F₁₄O₄S)ₙ N/A -SO₂F/-SO₃H Copolymer of TFE and PFSVE

Key Observations :

  • The methyl group in PFSVE introduces steric hindrance, disrupting polymer crystallinity and enhancing glass transition temperatures (Tg) compared to linear analogs like perfluoro(2-ethoxyethane)sulfonyl fluoride .
  • Nafion® lacks methyl branching but incorporates a longer perfluoroether side chain, improving proton conductivity at the expense of thermal stability .

Thermal and Chemical Stability

Table 2: Thermal Properties of Copolymers Incorporating PFSVE
Copolymer System Thermal Transition (°C) Degradation Onset (°C) Key Findings
Poly(VDF-co-PFSVE) 120–150 (Tₜ) 280–320 Hydrolysis of -SO₂F to -SO₃H reduces thermal stability but enhances ionic conductivity
Poly(TFE-co-PFSVE) 160–180 (Tₘ) 340–360 Higher melting points (Tₘ) due to TFE crystallinity; sulfonyl fluoride groups degrade above 300°C
Nafion® (TFE-based PFSA) 110–130 (Tₜ) 250–280 Lower degradation resistance due to acidic -SO₃H groups

Key Observations :

  • PFSVE-based copolymers exhibit superior thermal stability compared to Nafion® but lower proton conductivity due to reduced water uptake .
  • The amorphous matrix of PFSVE-TFE copolymers enhances gas permeability, making them suitable for fuel cell membranes .

Electrochemical Performance

Table 3: Electrochemical Properties of PFSVE-Based Membranes
Property PFSVE-co-VDF PFSVE-co-TFE Nafion® 117
Ion-Exchange Capacity (meq/g) 0.6–1.5 0.8–1.2 0.9–1.1
Water Uptake (%) 5–26 10–30 20–35
Proton Conductivity (mS/cm) 0.5–6.0 5–15 80–100
Gas Permeability (H₂) High Moderate Low

Key Observations :

  • Increasing sulfonic acid content in PFSVE-TFE copolymers improves conductivity but reduces mechanical stability .

Environmental and Regulatory Considerations

  • PFSVE is classified as a per- and polyfluoroalkyl substance (PFAS), raising concerns about environmental persistence .
  • Regulatory testing under the U.S. EPA focuses on its degradation into perfluorooctanoic acid (PFOA) precursors .

Biological Activity

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (PFDSF) is a fluorinated compound that has garnered attention due to its unique chemical structure and potential biological interactions. This article explores the biological activity of PFDSF, summarizing existing research findings, potential health impacts, and relevant case studies.

Chemical Structure and Properties

PFDSF is characterized by its perfluorinated chain and sulfonyl fluoride group, which contribute to its stability and reactivity. The molecular formula is C7F14O4SC_7F_{14}O_4S, with a molecular weight of approximately 464.13 g/mol. Its structural features include:

  • Perfluorinated backbone : Imparts high thermal and chemical stability.
  • Sulfonyl fluoride functional group : Enhances reactivity with nucleophiles.

Biological Activity Overview

Research into the biological activity of PFDSF is limited but suggests several important interactions with biological systems:

  • Toxicological Concerns : PFDSF and similar perfluoroalkyl substances (PFAS) have been associated with various health risks, including endocrine disruption and potential carcinogenic effects. Studies indicate that exposure to PFAS can lead to liver damage, immune system toxicity, and reproductive harm .
  • Bioaccumulation : Due to its persistent nature, PFDSF may bioaccumulate in living organisms, raising concerns about long-term exposure effects. The biological half-life of PFAS compounds is significant, necessitating further studies on their environmental impact and human health risks .
  • Mechanisms of Action : Compounds like PFDSF may interact with proteins and enzymes in biological pathways, potentially altering normal physiological functions. This can include modulation of lipid metabolism and hormone levels .

Case Study 1: Toxicological Assessment

A recent petition to the EPA highlighted the need for comprehensive testing on PFAS, including PFDSF, focusing on endpoints such as hormone disruption, liver damage, and developmental toxicity. The proposed studies include:

  • 28-day repeated dose rodent toxicology studies .
  • Multigenerational reproductive toxicity assessments .
  • Carcinogenicity studies in rodent models .

These studies aim to elucidate the specific health impacts associated with PFDSF exposure.

Case Study 2: Environmental Impact

Research has shown that compounds structurally similar to PFDSF can persist in the environment and accumulate in wildlife. For instance, studies have documented elevated levels of PFAS in drinking water supplies linked to industrial discharges, prompting public health concerns .

Comparative Analysis of Similar Compounds

To better understand the implications of PFDSF's biological activity, a comparative analysis with related compounds reveals shared characteristics:

Compound NameMolecular FormulaBiological Activity
Perfluoro(3,6-dioxa-4-methyl-octanesulfonic acidC8F17O4SEndocrine disruptor; persistent in environment
Perfluoroalkyl substances (general class)VariesLinked to cancer; immune system effects
This compoundC7F14O4SPotentially toxic; needs further study

Q & A

Q. What are the standard synthetic methodologies for incorporating Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl Fluoride (PFSVE) into fluoropolymers?

PFSVE is typically copolymerized with vinylidene fluoride (VDF) or tetrafluoroethylene (TFE) via emulsion or free radical polymerization . For example, VDF-PFSVE copolymers are synthesized using functional perfluoroalkoxyalkyl vinyl ethers in emulsion processes, with PFSVE content ranging from 0.2–5.0 mol.% to avoid excessive disruption of crystallinity . Advanced protocols include hydrolysis of sulfonyl fluoride groups post-polymerization to generate sulfonic acid functionalities, critical for proton-exchange membranes (PEMs) .

Q. How is PFSVE characterized for purity and structural integrity in copolymer systems?

Key techniques include:

  • FTIR spectroscopy to track sulfonyl fluoride (-SO₂F) conversion to sulfonic acid (-SO₃H) via peak shifts (e.g., δ = −118 ppm to −113 ppm in NMR) .
  • Thermogravimetric analysis (TGA) to assess thermal stability, with crosslinked PFSVE-containing terpolymers showing improved decomposition temperatures (>300°C) compared to uncured analogs .
  • Ion-exchange capacity (IEC) titration to quantify sulfonic acid groups (0.6–1.5 mequiv H⁺/g) .

Q. What are the primary applications of PFSVE-derived polymers in academic research?

PFSVE is a critical monomer for synthesizing proton-conducting ionomers for fuel cells (e.g., Nafion® analogs) and functional fluoropolymers with tailored thermal/chemical resistance. Its sulfonyl fluoride groups enable post-polymerization modifications, such as crosslinking with brominated comonomers to enhance membrane durability .

Advanced Research Questions

Q. How do reactivity ratios between PFSVE and comonomers (e.g., VDF, TFE) influence copolymer composition and properties?

Reactivity ratios (e.g., rTFE = 7.85, rPFSVE = 0.079 via Fineman–Ross method) indicate TFE dominates chain propagation , limiting PFSVE incorporation. This necessitates high initial PFSVE feed ratios to achieve target compositions. Increased PFSVE content reduces crystallinity (lower melting points) but enhances glass transition temperatures (Tg) due to hindered chain mobility .

Q. What experimental strategies resolve contradictions in reported proton conductivities of PFSVE-based ionomers?

Discrepancies arise from variations in sulfonic acid group distribution and water uptake . Systematic studies using small-angle X-ray scattering (SAXS) reveal that PFSVE’s ether-oxygen segments improve hydration, enhancing conductivity (up to 6.0 mS/cm). However, excessive hydration (>26% water uptake) compromises mechanical stability, requiring optimization of IEC and crosslinking density .

Q. How can molecular dynamics (MD) simulations guide the design of PFSVE-containing PEMs?

MD models predict nanophase separation between hydrophobic fluoropolymer backbones and hydrophilic sulfonic acid clusters. Simulations correlate longer PFSVE side chains with larger ionic domains, improving proton transport. Validated against experimental conductivity data, these models inform synthetic targets for high-performance PEMs .

Q. What are the challenges in scaling up PFSVE copolymerization for industrial-grade membranes while maintaining academic-grade purity?

Key challenges include:

  • Batch-to-batch consistency in comonomer feed ratios, mitigated by automated emulsion reactors.
  • Residual surfactant removal post-polymerization, addressed via iterative solvent extraction.
  • Hydrolysis control to avoid side reactions (e.g., dehydrofluorination of VDF units) .

Methodological Considerations

Q. How to optimize crosslinking in PFSVE-terpolymers for enhanced chemical stability?

Crosslinking is achieved via peroxide/triallyl isocyanurate systems acting on brominated side groups (e.g., 8-bromo-1H,1H,2H-perfluorooct-1-ene). Post-curing, films exhibit insolubility in acetone/DMF and improved thermal stability. Acidification (SO₃Li → SO₃H) is performed post-crosslinking to avoid backbone degradation .

Q. What green chemistry approaches minimize environmental risks in PFSVE synthesis?

Supercritical CO₂ (sc-CO₂) serves as a solvent-free medium for TFE-PFSVE copolymerization, reducing fluorinated surfactant use. Reactivity ratios in sc-CO₂ (e.g., rTFE = 7.92, rPFSVE = 0.087) align with conventional methods, enabling eco-friendly scale-up .

Q. How to address regulatory concerns regarding PFSVE’s classification as a PFAA precursor?

The U.S. EPA categorizes PFSVE under “PFAA precursors, <8 carbons, cluster 2” , requiring toxicity testing for 149 related PFAS. Researchers must document synthetic byproducts and advocate for exemptions based on low environmental persistence (<i>in silico</i> biodegradability models) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
Reactant of Route 2
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride

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